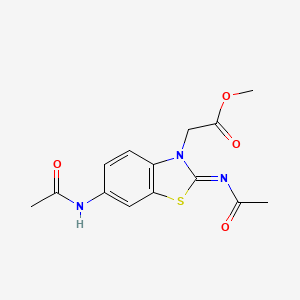

![molecular formula C28H26N2O4 B2378076 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate CAS No. 310453-45-3](/img/structure/B2378076.png)

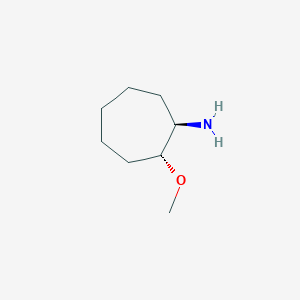

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate” is a complex organic molecule. It contains a piperidinyl group, which is a common motif in many pharmaceuticals due to its ability to mimic the structure of many biologically active compounds . The compound also contains a benzo[de]isoquinoline group, which is a polycyclic aromatic hydrocarbon. These types of compounds often have interesting optical and electronic properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidinyl group and the benzo[de]isoquinoline group. One possible method could involve the Vilsmeier-Haack formylation of N-arylacetamides, which has been used as a key intermediate for the preparation of 2-(piperidin-1-yl) quinoline derivatives .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the piperidinyl group could potentially undergo nucleophilic substitution reactions, and the benzo[de]isoquinoline group could potentially undergo electrophilic aromatic substitution reactions .Applications De Recherche Scientifique

Photopolymerization and Dye Synthesis

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate has been utilized in the synthesis of acrylated naphthalimide dyes, such as ND-N-EA and ND-N-BEA. These dyes exhibit effective photopolymerization and high migration stability in cured films, as investigated through spectroscopic methods and real-time FT-IR spectroscopy (Yang et al., 2018).

Fluorescence Resonance Energy Transfer (FRET) Probes

This compound has been integrated into the design of fluorescence resonance energy transfer (FRET) probes, specifically in the detection of Cr3+ ions in living cells. The probe, RDNAP-PY, demonstrated high FRET efficiency and sensitivity for Cr3+ ions and was successfully used for imaging intracellular Cr3+ in various cell lines (Adhikari et al., 2019).

Fluorophores and Oligodeoxyribonucleotide Labeling

This chemical has been instrumental in the synthesis of novel fluorophores, which have shown potential in labeling oligodeoxyribonucleotides. These fluorophores, when attached to oligodeoxyribonucleotides, display good fluorescence signals and higher hybridization affinity (Singh & Singh, 2007).

Luminescent Properties and Electron Transfer

Studies on novel piperazine substituted naphthalimide model compounds have shown that they exhibit fluorescence characteristics that are pH-dependent. This suggests potential applications in the development of pH probes and in the study of photo-induced electron transfer processes (Gan et al., 2003).

Propriétés

IUPAC Name |

2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O4/c31-25(15-12-20-8-3-1-4-9-20)34-19-18-30-27(32)22-11-7-10-21-24(29-16-5-2-6-17-29)14-13-23(26(21)22)28(30)33/h1,3-4,7-15H,2,5-6,16-19H2/b15-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYINOLZDSTXIGR-NTCAYCPXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C=CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)/C=C/C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane]](/img/structure/B2377994.png)

![3-Hydroxy-4-[(2-hydroxypropyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid](/img/structure/B2377997.png)

![8-(2-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377999.png)

![Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate](/img/structure/B2378014.png)

![N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2378015.png)

![N-[2-(4-methoxyphenyl)ethyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2378016.png)